molecular formula C14H22N3O7P B12647652 5-n-Pentylcytidine 3',5'-cyclic monophosphate CAS No. 117309-92-9

5-n-Pentylcytidine 3',5'-cyclic monophosphate

Cat. No.: B12647652
CAS No.: 117309-92-9
M. Wt: 375.31 g/mol
InChI Key: QJYAQTKDDYSPCU-PRULPYPASA-N
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Description

5-n-Pentylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is structurally characterized by a pentyl group attached to the cytidine base, forming a cyclic monophosphate ester. This compound is of significant interest in biochemical and pharmacological research due to its potential roles in cellular signaling and regulatory mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of cytidine 5’-triphosphate as a starting material, which undergoes cyclization through the action of specific enzymes such as cytidylyl cyclase . The reaction conditions often require a buffered aqueous solution at a controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes, followed by purification and crystallization of the product. The production is optimized for yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-n-Pentylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pentyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in various substituted cytidine derivatives .

Scientific Research Applications

5-n-Pentylcytidine 3’,5’-cyclic monophosphate has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.

    Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving cyclic nucleotides.

    Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use as a drug candidate.

    Industry: It is utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, similar to other cyclic nucleotides like cyclic adenosine monophosphate. The compound binds to and activates protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular functions. The pathways involved include those mediated by protein kinase A and other cyclic nucleotide-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-n-Pentylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the pentyl group, which may influence its binding affinity and specificity for certain proteins. This structural modification can result in distinct biological activities and potential therapeutic applications compared to other cyclic nucleotides .

Properties

CAS No.

117309-92-9

Molecular Formula

C14H22N3O7P

Molecular Weight

375.31 g/mol

IUPAC Name

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-pentylpyrimidin-2-one

InChI

InChI=1S/C14H22N3O7P/c1-2-3-4-5-8-6-17(14(19)16-12(8)15)13-10(18)11-9(23-13)7-22-25(20,21)24-11/h6,9-11,13,18H,2-5,7H2,1H3,(H,20,21)(H2,15,16,19)/t9-,10-,11-,13-/m1/s1

InChI Key

QJYAQTKDDYSPCU-PRULPYPASA-N

Isomeric SMILES

CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O

Canonical SMILES

CCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O

Origin of Product

United States

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